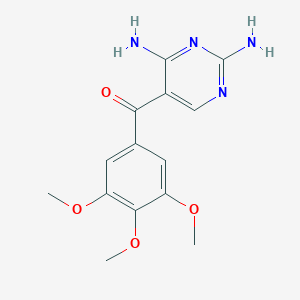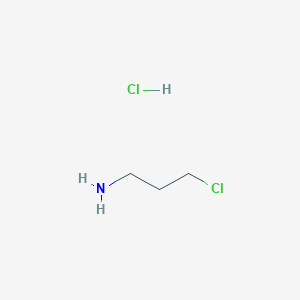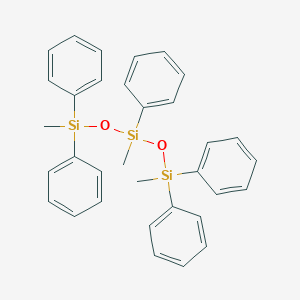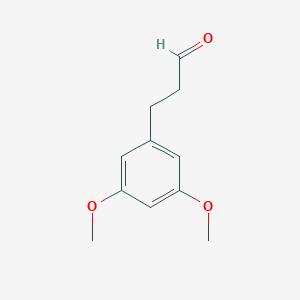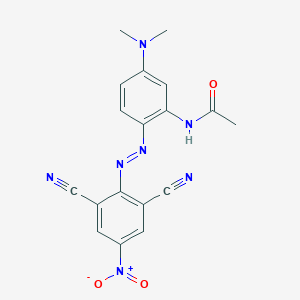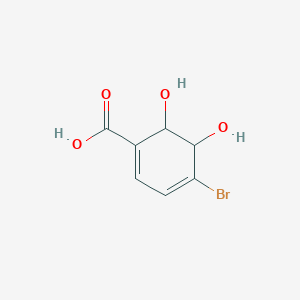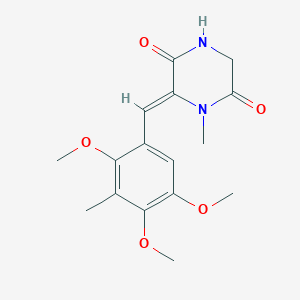
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, also known as MTMP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MTMP belongs to the family of piperazine derivatives and is a white crystalline powder that is soluble in water and ethanol.
作用机制
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is believed to exert its pharmacological effects by acting as a dopamine receptor agonist and a serotonin receptor antagonist. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, leading to increased neurotransmitter activity in the brain.
生化和生理效应
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function, and reducing oxidative stress in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has several advantages for use in lab experiments, including its high solubility in water and ethanol, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its pharmacological effects.
未来方向
There are several future directions for research on 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, including investigating its potential use in the treatment of neurodegenerative disorders, exploring its effects on other neurotransmitter systems, and further understanding its mechanism of action. Additionally, further research is needed to fully understand the potential risks and benefits of 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione for use in humans.
Conclusion:
In conclusion, 4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is a chemical compound that has shown promise for use in various scientific applications, including as an antidepressant, anxiolytic, and antipsychotic agent. Its mechanism of action involves acting as a dopamine receptor agonist and a serotonin receptor antagonist, leading to increased neurotransmitter activity in the brain. While there are limitations to its use, further research is needed to fully understand its potential benefits and risks for use in humans.
合成方法
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione can be synthesized using a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting product with 4-methyl-2,5-piperazinedione. The final product is then purified using various techniques such as recrystallization and chromatography.
科学研究应用
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been studied for its potential use in various scientific applications, including as an antidepressant, anxiolytic, and antipsychotic agent. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
120040-29-1 |
|---|---|
产品名称 |
4-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione |
分子式 |
C16H22N2O5 |
分子量 |
320.34 g/mol |
IUPAC 名称 |
(6Z)-1-methyl-6-[(2,4,5-trimethoxy-3-methylphenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C16H20N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)17-8-13(19)18(11)2/h6-7H,8H2,1-5H3,(H,17,20)/b11-6- |
InChI 键 |
NZYIYVRUIKGXFK-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(=CC(=C1OC)OC)/C=C\2/C(=O)NCC(=O)N2C)OC |
SMILES |
CC1=C(C(=CC(=C1OC)OC)C=C2C(=O)NCC(=O)N2C)OC |
规范 SMILES |
CC1=C(C(=CC(=C1OC)OC)C=C2C(=O)NCC(=O)N2C)OC |
同义词 |
4-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione 4-MTMP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





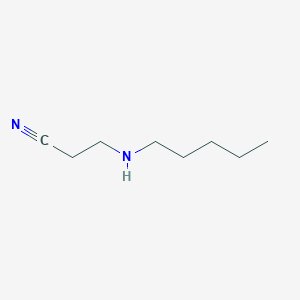
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
